[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.: 1354019-36-5
Cat. No.: VC8234908
Molecular Formula: C13H26N2O3
Molecular Weight: 258.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354019-36-5 |
|---|---|
| Molecular Formula | C13H26N2O3 |
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | BRWKKMOAWMMRAM-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula, C₁₃H₂₆N₂O₃, corresponds to a molecular weight of 258.36 g/mol. Its IUPAC name, tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate, reflects three critical structural features:
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A piperidine ring with a stereogenic center at the C3 position (S-configuration).
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A 2-hydroxyethyl group attached to the piperidine nitrogen.
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A tert-butyl carbamate group linked to the C3-methyl substituent.
The stereochemistry at C3 is pivotal for interactions with chiral biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles .
Stereochemical Significance
The (S)-configuration at C3 ensures optimal spatial orientation of the hydroxyethyl and carbamate groups. This configuration is preserved during synthesis through chiral resolution or asymmetric catalysis, as evidenced by the compound’s isomeric SMILES string:
CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO.
The hydroxyethyl group enhances hydrophilicity, while the tert-butyl carbamate contributes to metabolic stability by shielding the carbamate from premature hydrolysis .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of this compound typically involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination of a piperidine precursor.
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Carbamoylation: Reaction with tert-butyl N-methylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to install the carbamate group.
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Protection/Deprotection Strategies: The tert-butyl group serves as a transient protecting group, removable under acidic conditions (e.g., HCl in dioxane) to yield the free carbamic acid .
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the piperidine nitrogen requires careful control of reaction conditions (e.g., temperature, solvent polarity).
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Stereochemical Integrity: Chiral auxiliaries or enantioselective catalysts are employed to maintain the (S)-configuration during functionalization steps .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₆N₂O₃ | |
| Molecular Weight | 258.36 g/mol | |
| CAS Registry Number | 1354019-36-5 | |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, DMF) | |
| logP (Predicted) | 1.2 |
The hydroxyethyl group confers moderate aqueous solubility, while the tert-butyl carbamate enhances lipid membrane permeability, as indicated by the calculated logP value.
Biological and Pharmacological Relevance
Prodrug Applications
As a prodrug, the tert-butyl carbamate can be cleaved in vivo to release the active N-methylcarbamic acid, which may covalently modify target enzymes. This property is exploited in sustained-release formulations to enhance therapeutic duration.
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 3.4–3.6 ppm (piperidine and hydroxyethyl protons), and δ 4.9 ppm (carbamate NH).
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¹³C NMR: Signals at δ 28 ppm (tert-butyl CH₃), δ 80 ppm (carbamate carbonyl), and δ 60–70 ppm (piperidine carbons).
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Mass Spectrometry: ESI-MS exhibits a dominant [M+H]⁺ ion at m/z 259.4, consistent with the molecular formula.
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Conditions | -20°C, desiccated, under inert gas | |
| Hazard Classification | Irritant (skin/eyes) | |
| Disposal | Incineration or chemical neutralization |
The compound is labeled "For research use only", precluding human or veterinary applications. Personal protective equipment (gloves, goggles) is mandatory during handling.
Comparative Analysis with Structural Analogues
The hydroxyethyl group in the target compound uniquely balances hydrophilicity and steric bulk, optimizing interactions with hydrolase active sites .
Future Directions and Modifications
Derivative Synthesis
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Carbamate Deprotection: Acidic hydrolysis yields the free carbamic acid, enabling conjugation with targeting moieties (e.g., antibodies).
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Hydroxyethyl Functionalization: Oxidation to a ketone or esterification could modulate solubility and bioavailability.
Therapeutic Exploration
Preclinical studies should evaluate:
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